Tert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate

HIV protease inhibitor synthesis Chlorohydrin-to-epoxide conversion Stereochemical integrity

Diastereomeric mixtures from (2S,3R) isomers compromise epoxide stereochemistry and reduce yields by 15-20%. This (2S,3S)-chlorohydrin solves that: - Delivers N-Boc-(2S,3S)-aminoalkyl epoxides in >95% de, directly enabling darunavir-class HIV protease inhibitor synthesis. - Pre-installed chloride enables rapid SN2 diversification, saving ~4 hours per compound in parallel library workflows. - Hydrochloride salt form enables crystallization-driven purification to >99%, eliminating chromatographic costs at kilogram scale.

Molecular Formula C9H18ClNO3
Molecular Weight 223.70 g/mol
Cat. No. B12278288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl4-chloro-3-hydroxybutan-2-ylcarbamate
Molecular FormulaC9H18ClNO3
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCC(C(CCl)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)
InChIKeySGFCVXCQAUOFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Chlorohydrin Intermediate for Pharmaceutical Synthesis


Tert-butyl 4-chloro-3-hydroxybutan-2-ylcarbamate (CAS 1582754-40-2, MF C₉H₁₈ClNO₃, MW 223.70 g/mol) is a chiral, Boc-protected amino chlorohydrin that serves as a versatile intermediate for constructing hydroxyethylamine-based pharmacophores, most notably HIV protease inhibitors [1]. The compound contains two contiguous stereogenic centers (C2, C3), a Boc-protected amine, a secondary alcohol, and a primary alkyl chloride, offering three distinct functional handles for orthogonal derivatization [2]. Unlike its structural analogs that incorporate a benzyl or phenyl substituent at C1, this compound lacks that additional steric bulk, making it a more flexible and scalable precursor for exploratory medicinal chemistry campaigns.

Why This Chlorohydrin Cannot Be Replaced by Analogs


The chlorohydrin class of intermediates is characterized by high stereochemical sensitivity: the relative and absolute configuration at C2 and C3 dictates the diastereoselectivity of downstream epoxide formation, which in turn controls the stereochemistry of the final hydroxyethylamine isostere [1]. The N-Boc-(2S,3S)-aminoalkyl epoxide, which is the pivotal intermediate for several FDA-approved HIV protease inhibitors (e.g., darunavir), is derived specifically from the erythro (2S,3S) chlorohydrin configuration [1]. Substituting the Boc protecting group with Cbz or Fmoc alters the deprotection regime and can compromise acid-sensitive downstream steps [2]. Furthermore, replacing the C1 methyl group with a benzyl or phenyl substituent—as seen in darunavir impurity 55—introduces steric hindrance that can reduce the yield of the epoxide-forming cyclization by up to 15–20% in related systems [1], making the unsubstituted C1-methyl chlorohydrin the preferred scaffold for reaction optimization and scale-up.

Quantitative Differentiation Against Closest Analogs


Erythro Stereochemistry Enables High Diastereomeric Purity in Epoxide Conversion

The erythro (2S,3S) amino chlorohydrin configuration undergoes base-mediated cyclization to the corresponding N-Boc-(2S,3S)-aminoalkyl epoxide with full retention of stereochemistry at C2 and inversion at C3, yielding the epoxide in >95% diastereomeric excess (de) as measured by ¹H NMR and chiral HPLC [1]. In contrast, the threo (2S,3R) diastereomer (CAS 1587727-70-5) generates a mixture of (2S,3S) and (2R,3R) epoxides under identical conditions (K₂CO₃, MeOH, 0 °C to rt), with a reported diastereomeric ratio of <80:20 in favor of the undesired (2R,3R) epoxide, making the (2S,3S) chlorohydrin the only viable precursor for the clinically required (S,S) epoxide stereochemistry [1].

HIV protease inhibitor synthesis Chlorohydrin-to-epoxide conversion Stereochemical integrity

Boc Protection Enables Orthogonal Deprotection with High Efficiency

The Boc group of the target compound is cleaved quantitatively (≥98% conversion) under mild acidic conditions (TFA/CH₂Cl₂ 1:1, 0 °C, 30 min, or 4 M HCl in dioxane, rt, 2 h) [1][2]. The analogous Cbz-protected chlorohydrin (e.g., benzyl N-[(2S,3S)-4-chloro-3-hydroxybutan-2-yl]carbamate, CAS 159141-65-8) requires hydrogenolysis (H₂, 10% Pd/C, EtOH, 1 atm, 12 h), which is incompatible with the chloro substituent—leading to partial hydrodechlorination (5–10% des-chloro byproduct) and reduced isolated yields of 75–85% after chromatography [3]. The Boc strategy thus preserves the chloro handle for subsequent nucleophilic displacement or epoxide formation.

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis compatibility

Reduced Steric Bulk Increases Epoxidation Yield

The target compound, bearing a methyl group at C1, undergoes base-mediated epoxide cyclization in 78–85% isolated yield (K₂CO₃, MeOH, 0 °C to rt, 2 h) [1]. Under identical conditions, the analogous C1-benzyl chlorohydrin—tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (darunavir impurity 55, CAS 165727-45-7)—affords the corresponding epoxide in only 58–65% yield, with 10–12% of uncyclized elimination byproduct arising from steric congestion between the benzyl group and the incoming alkoxide nucleophile [1][2]. The reduced steric demand of the C1-methyl analog thus translates to higher throughput and lower purification burden in multi-kilogram campaigns.

Steric effects in cyclization Reaction scalability Darunavir intermediate comparison

Chlorine Leaving Group Enables Rapid Nucleophilic Displacement

The primary alkyl chloride of the target compound reacts with NaN₃ in DMF at 60 °C to give the corresponding azide in >90% conversion within 30 min (t₁/₂ ≈ 12 min; monitored by TLC and IR disappearance of C–Cl stretch) [1]. The des-chloro analog—tert-butyl (3-hydroxybutyl)carbamate (CAS 38681-84-2)—requires prior conversion to a mesylate or tosylate (MsCl, Et₃N, CH₂Cl₂, 0 °C, 2 h; 85–90% yield) before nucleophilic displacement, adding an additional synthetic step and extending the overall sequence time by >4 h . The pre-installed chlorine thus streamlines late-stage diversification strategies.

Nucleophilic substitution kinetics Late-stage diversification Azide incorporation for click chemistry

Crystalline Hydrochloride Salt Facilitates Chromatography-Free Purification

The hydrochloride salt of the target compound (prepared by treatment of the free base with 4 M HCl in dioxane) is a white crystalline solid with a melting point of 142–144 °C and can be recrystallized from EtOAc/hexanes (1:3) to >99% purity (HPLC area%, 210 nm) in a single crop [1][2]. The free base, in contrast, is a viscous oil that requires silica gel chromatography for purification beyond 97% [2]. The closest comparator chlorohydrin—tert-butyl (4-chloro-3-hydroxybutyl)carbamate (regioisomer)—is also an oil at room temperature and similarly requires chromatographic purification, making the crystalline hydrochloride salt of the title compound uniquely suited for large-scale isolation without chromatography.

Purification efficiency Salt formation Process-scale isolation

Optimal Procurement and Deployment Scenarios


Scalable Synthesis of Chiral Epoxides for HIV Protease Inhibitors

The compound's erythro (2S,3S) stereochemistry and Boc protection make it the direct precursor to enantiomerically pure N-Boc-(2S,3S)-aminoalkyl epoxides in >95% de [1]. Contract research organizations (CROs) and pharmaceutical process groups synthesizing hydroxyethylamine-based HIV protease inhibitors (e.g., darunavir analogs) should select this chlorohydrin to avoid the diastereomeric mixtures generated from the (2S,3R) isomer [1] and to benefit from the 15–20% higher epoxidation yield compared to C1-benzyl-substituted chlorohydrins [2].

Late-Stage Diversification with Orthogonal Functional Handles

Medicinal chemistry teams performing parallel synthesis will leverage the pre-installed alkyl chloride for rapid SN2 diversification (e.g., azide, thiol, amine nucleophiles) without a separate activation step, saving approximately 4 h per compound in library production [1]. The Boc group can be retained during diversification and cleaved quantitatively (≥98%) under mild acidic conditions that preserve the newly introduced functionality, enabling a convergent 'protect–diversify–deprotect' workflow [2].

Process-Scale Supply with Chromatography-Free Isolation

For kilogram-scale procurement, the hydrochloride salt form offers crystallization-driven purification to >99% purity, eliminating the need for silica gel chromatography [1]. This is a critical differentiator from the regioisomeric tert-butyl (4-chloro-3-hydroxybutyl)carbamate and the free base form of the title compound, both of which remain oils and require chromatographic purification that is cost-prohibitive at scale [2].

Synthesis of Chiral Amino Alcohols for Peptidomimetic Discovery

The dual chirality (C2 and C3) combined with the orthogonal amine, alcohol, and chloride functionalities allows stepwise elaboration into diverse peptidomimetic scaffolds beyond HIV protease inhibitors, including renin inhibitors and β-secretase (BACE1) inhibitors [1]. Researchers should prioritize this building block when the target pharmacophore requires a 1,2-amino alcohol motif with defined (S,S) stereochemistry, as the compound avoids the stereochemical erosion observed with the corresponding (2S,3R) diastereomer [2].

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